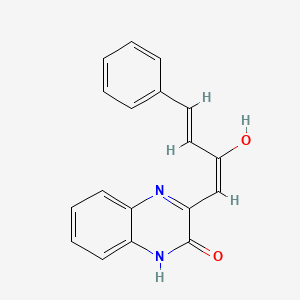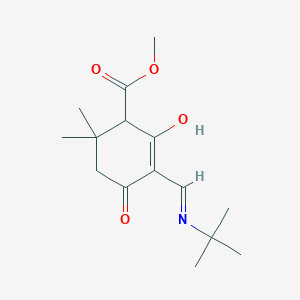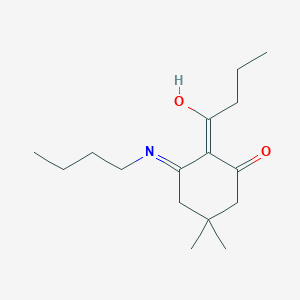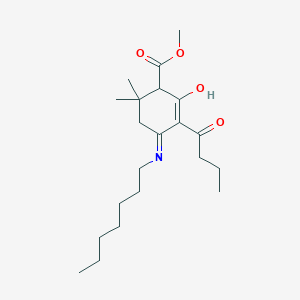![molecular formula C40H48N2O8 B3719804 Methyl 3-butanoyl-4-[4-[4-[(2-butanoyl-3-hydroxy-4-methoxycarbonyl-5,5-dimethylcyclohex-2-en-1-ylidene)amino]phenyl]phenyl]imino-2-hydroxy-6,6-dimethylcyclohex-2-ene-1-carboxylate](/img/structure/B3719804.png)
Methyl 3-butanoyl-4-[4-[4-[(2-butanoyl-3-hydroxy-4-methoxycarbonyl-5,5-dimethylcyclohex-2-en-1-ylidene)amino]phenyl]phenyl]imino-2-hydroxy-6,6-dimethylcyclohex-2-ene-1-carboxylate
Übersicht
Beschreibung
Methyl 3-butanoyl-4-[4-[4-[(2-butanoyl-3-hydroxy-4-methoxycarbonyl-5,5-dimethylcyclohex-2-en-1-ylidene)amino]phenyl]phenyl]imino-2-hydroxy-6,6-dimethylcyclohex-2-ene-1-carboxylate is a complex organic compound with a unique structure. This compound is characterized by its multiple functional groups, including butanoyl, hydroxy, methoxycarbonyl, and dimethylcyclohexene moieties. Its intricate structure makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-butanoyl-4-[4-[4-[(2-butanoyl-3-hydroxy-4-methoxycarbonyl-5,5-dimethylcyclohex-2-en-1-ylidene)amino]phenyl]phenyl]imino-2-hydroxy-6,6-dimethylcyclohex-2-ene-1-carboxylate involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core cyclohexene structure, followed by the introduction of the butanoyl and methoxycarbonyl groups through esterification and acylation reactions. The final steps involve the formation of the imino and hydroxy groups through condensation and reduction reactions, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-butanoyl-4-[4-[4-[(2-butanoyl-3-hydroxy-4-methoxycarbonyl-5,5-dimethylcyclohex-2-en-1-ylidene)amino]phenyl]phenyl]imino-2-hydroxy-6,6-dimethylcyclohex-2-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The imino groups can be reduced to amines.
Substitution: The methoxycarbonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while reduction of the imino groups would produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for a wide range of chemical modifications, making it a versatile intermediate in synthetic pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its unique structure allows it to act as a probe for investigating the mechanisms of various biological processes.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its multiple functional groups enable it to interact with various biological targets, making it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and specific functional characteristics.
Wirkmechanismus
The mechanism of action of Methyl 3-butanoyl-4-[4-[4-[(2-butanoyl-3-hydroxy-4-methoxycarbonyl-5,5-dimethylcyclohex-2-en-1-ylidene)amino]phenyl]phenyl]imino-2-hydroxy-6,6-dimethylcyclohex-2-ene-1-carboxylate involves its interaction with specific molecular targets. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-butanoyl-4-hydroxybenzoate: Shares the butanoyl and hydroxy groups but lacks the complex cyclohexene structure.
2-butanoyl-3-hydroxy-4-methoxycarbonyl-5,5-dimethylcyclohex-2-en-1-ylidene: Contains similar functional groups but differs in the overall structure.
Uniqueness
Methyl 3-butanoyl-4-[4-[4-[(2-butanoyl-3-hydroxy-4-methoxycarbonyl-5,5-dimethylcyclohex-2-en-1-ylidene)amino]phenyl]phenyl]imino-2-hydroxy-6,6-dimethylcyclohex-2-ene-1-carboxylate is unique due to its intricate structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
methyl 3-butanoyl-4-[4-[4-[(2-butanoyl-3-hydroxy-4-methoxycarbonyl-5,5-dimethylcyclohex-2-en-1-ylidene)amino]phenyl]phenyl]imino-2-hydroxy-6,6-dimethylcyclohex-2-ene-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H48N2O8/c1-9-11-29(43)31-27(21-39(3,4)33(35(31)45)37(47)49-7)41-25-17-13-23(14-18-25)24-15-19-26(20-16-24)42-28-22-40(5,6)34(38(48)50-8)36(46)32(28)30(44)12-10-2/h13-20,33-34,45-46H,9-12,21-22H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMWPOVPKXZIEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C(C(CC1=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=C4CC(C(C(=C4C(=O)CCC)O)C(=O)OC)(C)C)(C)C)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H48N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-[(4-nitrophenyl)methylsulfanyl]acetamide](/img/structure/B3719731.png)
![5-(4-chloro-3-nitrobenzylidene)-2-[(2,3-dichlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B3719735.png)
![N-(3-chloro-4-methoxyphenyl)-N-(2-{2-[(2-hydroxy-1-naphthyl)methylene]hydrazino}-2-oxoethyl)methanesulfonamide](/img/structure/B3719739.png)
![6-methyl-3-{[(2-phenyl-1,3-oxazol-5-yl)methyl]thio}-1,2,4-triazin-5(4H)-one](/img/structure/B3719743.png)

![ethyl (5Z)-5-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3719749.png)
![8-HYDROXY-7-({8-HYDROXY-6-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-7-YL}(4-METHOXYPHENYL)METHYL)-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-6-ONE](/img/structure/B3719755.png)
![N~1~-(2-CYANOPHENYL)-2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE](/img/structure/B3719762.png)
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-(2-chlorophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3719763.png)


![methyl 3-butyryl-4-[(2,4-dichlorophenyl)amino]-6,6-dimethyl-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B3719811.png)

![3-[1-(benzylamino)ethylidene]-2,4(3H,5H)-thiophenedione](/img/structure/B3719819.png)
